Product packaging for S-tert-Butyl chlorothioformate(Cat. No.:CAS No. 13889-95-7)

S-tert-Butyl chlorothioformate

Cat. No.: B077048
CAS No.: 13889-95-7
M. Wt: 152.64 g/mol
InChI Key: IFVLGABUISIOQQ-UHFFFAOYSA-N
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Description

S-tert-Butyl chlorothioformate is a highly valuable alkyl chlorothioformate reagent extensively used in organic synthesis and peptide chemistry. Its primary application lies in the efficient introduction of the S-tert-butyl thioester (S-tBu) protecting group for thiols. The tert-butylthio (S-tBu) group is exceptionally stable under a wide range of acidic and basic conditions but can be cleanly and selectively deprotected using strong acids (e.g., trifluoroacetic acid, TFMSA) or reductive methods (e.g., Raney Nickel), making it a superior alternative to more labile groups like acetamidomethyl (Acm). This stability is critical for the sequential deprotection strategies employed in the complex solid-phase peptide synthesis (SPPS) of cysteine-rich peptides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClOS B077048 S-tert-Butyl chlorothioformate CAS No. 13889-95-7

Properties

IUPAC Name

S-tert-butyl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClOS/c1-5(2,3)8-4(6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVLGABUISIOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499494
Record name S-tert-Butyl carbonochloridothioate
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Molecular Weight

152.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13889-95-7
Record name tert-Butyl chlorothioformate
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Record name S-tert-Butyl carbonochloridothioate
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Record name S-tert-Butyl chlorothioformate
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Advanced Synthetic Methodologies for S Tert Butyl Chlorothioformate

Direct Synthetic Approaches

Direct synthetic approaches for S-tert-Butyl chlorothioformate involve both phosgene-derived and non-phosgene methodologies.

Phosgene-Derived Synthesis Routes

Phosgene (B1210022) (COCl2), a highly toxic gas, has been a traditional reagent in the synthesis of chloroformates and their sulfur analogs. nih.govresearchgate.net

The reaction of a mercaptan (thiol) with phosgene is a known method for producing chlorothioformate esters. google.com For instance, S-ethyl N,N-diethylthiocarbamate can serve as a reaction-promoting solvent in the reaction of ethyl mercaptan with phosgene to yield ethyl chlorothiolformate. google.com This general principle can be applied to the synthesis of this compound by reacting tert-butyl mercaptan with phosgene. google.com The process typically involves bubbling phosgene gas through a solution of the corresponding thiol. google.com

A "photo on demand" method offers a safer alternative to handling phosgene directly by generating it in situ from chloroform (B151607) via light irradiation. kobe-u.ac.jp This method has been successfully used to synthesize various organic chemicals, including chloroformates. kobe-u.ac.jp

Table 1: Phosgene-Based Synthesis of Alkyl Chlorothioformates

Reactant 1Reactant 2ProductNoteworthy Aspect
Ethyl MercaptanPhosgeneEthyl ChlorothiolformateS-ethyl N,N-diethylthiocarbamate used as a reaction promoting solvent. google.com
tert-Butyl MercaptanPhosgeneThis compoundA direct application of the general thiol-phosgene reaction. google.com
Chloroform and AlcoholLight Irradiation (generates phosgene in situ)ChloroformateA safer, "photo on demand" synthesis method. kobe-u.ac.jp

This table summarizes phosgene-based routes to alkyl chlorothioformates, including the specific synthesis of this compound.

Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more convenient substitute for phosgene gas. wikipedia.orgnih.govnih.gov It can be used in various reactions where phosgene is traditionally employed. researchgate.net Although BTC is also highly toxic, its solid state allows for safer handling. researchgate.net Triphosgene can be used to synthesize alkyl chlorides from alcohols and has been employed in the preparation of a wide range of valuable compounds. wikipedia.orgnih.gov The synthesis of chloroformates from alcohols using triphosgene is a well-established, mild, and efficient method that avoids the direct use of hazardous phosgene gas. google.com This methodology can be extended to the synthesis of this compound from tert-butyl mercaptan.

Table 2: Comparison of Phosgene and Triphosgene

FeaturePhosgeneTriphosgene
State at Room Temperature Gas nih.govSolid wikipedia.org
Handling Difficult and hazardous due to gaseous nature. nih.govSafer and more convenient due to solid state. wikipedia.orgnih.gov
Primary Use Precursor for polymers, pharmaceuticals, and other chemicals. nih.govA substitute for phosgene in organic synthesis. wikipedia.orgnih.gov

This table provides a comparative overview of phosgene and its solid substitute, triphosgene.

Non-Phosgene Methodologies

Concerns over the toxicity of phosgene and its derivatives have driven the development of alternative synthetic routes.

A notable non-phosgene route involves the reaction of S-alkyl O-ethyl xanthates with a catalytic amount of a Vilsmeier reagent to produce S-alkyl chlorothioformates. thieme-connect.de This method provides a valuable alternative to phosgene-based syntheses.

Research into alternative synthetic pathways continues. One such approach involves the use of trichloroacetyl chloride in a one-pot, two-step synthesis of S-alkyl thiocarbamates, which proceeds through a chlorothioformate intermediate. researchgate.net Another method utilizes the reaction of hydrazines with S-ethyl chlorothioformate to produce S-ethyl thiocarbazate derivatives, highlighting the utility of chlorothioformates as building blocks. nih.gov

Green Chemistry and Sustainable Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to minimize environmental impact. nih.gov These principles advocate for the prevention of waste, use of safer solvents, and maximization of atom economy. researchgate.net

Development of Eco-Friendly Protocols

The pursuit of environmentally benign synthetic routes for this compound is an area of active research. Traditional methods for the synthesis of related compounds, such as tert-butyl esters, are being re-evaluated in favor of more sustainable alternatives. rsc.org For instance, the development of a one-pot, two-step synthesis for S-alkyl thiocarbamates, which are structurally related to chlorothioformates, highlights a move towards more efficient and less wasteful processes. researchgate.net Such a method requires no complex starting materials and proceeds in high yields, offering a greener alternative. researchgate.net

Research into the synthesis of tert-butyl bromoacetate (B1195939), another tert-butyl containing compound, has led to the development of a green synthetic method using a solid superacid catalyst. This process is characterized by high yield, good product quality, low cost, and minimal generation of waste, making it suitable for industrial production. google.com The catalyst in this process is also easily recoverable and can be reused. google.com These examples of green synthetic protocols for related compounds pave the way for the development of similar eco-friendly methods for this compound.

Solvent-Free Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. nih.gov Solvent-free reaction conditions offer significant environmental benefits by reducing pollution and simplifying purification processes. The synthesis of S-alkyl (aryl) thiocarbamates has been successfully achieved under solvent-free conditions, demonstrating the feasibility of this approach for related sulfur-containing compounds. researchgate.net This method is noted for its operational simplicity, mild reaction conditions, short reaction times, and high product yields. researchgate.net

Furthermore, the application of sulfonic acid functionalized nanoporous silica (B1680970) in the solvent-free synthesis of other organic compounds showcases the potential of solid catalysts to facilitate reactions without the need for traditional solvents. eurjchem.com The development of such catalyst- and solvent-free conditions for the synthesis of this compound would represent a significant advancement in its sustainable production.

Minimization of Hazardous Byproducts

The traditional synthesis of many organic compounds can generate toxic byproducts. For example, the synthesis of some carbonates has historically involved the use of phosgene, a highly toxic substance. researchgate.net Modern green chemistry approaches seek to replace such hazardous reagents with safer alternatives. researchgate.net In the context of this compound synthesis, careful selection of starting materials and reaction pathways is crucial to avoid the generation of harmful substances. For example, in the synthesis of methyl chlorothioformate, a related compound, the reaction of thiophosgene (B130339) with methanol (B129727) can lead to the formation of byproducts if not carefully controlled. mdpi.com

Scale-Up Considerations and Industrial Synthesis Challenges

The transition from laboratory-scale synthesis to industrial production presents numerous challenges. For this compound and related compounds, these challenges include ensuring reaction scalability, managing costs, and maintaining product quality.

A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, a complex molecule, was developed to address issues of inconsistent yields and tedious purification in previous methods. beilstein-journals.org This highlights the need for robust and dependable synthetic routes for industrial applications. The development of a three-step route from inexpensive and commercially available starting materials made the process amenable to multi-gram scale synthesis. beilstein-journals.org

Similarly, the large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate was achieved using a stereoselective carbonyl reductase. nih.gov This biotechnological approach demonstrates the potential of enzymatic processes for the industrial production of complex chiral molecules.

For simpler, yet reactive molecules like methyl chlorothioformate, a scalable synthesis protocol has been developed to produce it in multi-gram quantities. rsc.org This involved optimizing the reaction conditions and purification methods to achieve a high yield on a larger scale. rsc.org However, challenges remain, such as the incompatibility of chlorothioformates with certain functional groups, which can limit the scope of the reaction. rsc.org

The stability of the target compound is also a critical factor in industrial synthesis. While this compound is more stable than its chloroformate counterpart, it can still be unstable, especially during storage. researchgate.netnih.gov This instability necessitates careful handling and storage conditions to ensure product quality and safety. sigmaaldrich.comsigmaaldrich.com

Finally, the economic viability of an industrial process is paramount. The use of inexpensive starting materials, efficient reaction conditions, and high yields are all crucial for a cost-effective synthesis. The development of one-pot syntheses and the use of recyclable catalysts, as seen in the synthesis of related thiocarbamates, are key strategies for improving the economic and environmental profile of industrial chemical production. mdpi.com

Applications and Derivatization Strategies in Advanced Organic Synthesis

Utilization in Thiocarbonyl Compound Synthesis

S-tert-Butyl chlorothioformate is a key precursor for the synthesis of a variety of thiocarbonyl compounds, which are integral to numerous organic transformations and are found in many biologically active molecules.

Preparation of Thioesters

Thioesters are a class of organosulfur compounds analogous to esters, where a sulfur atom replaces the oxygen in the alkoxy group. They are important intermediates in organic synthesis. lookchem.com this compound serves as a valuable reagent for the preparation of S-tert-butyl thioesters. The reaction typically involves the coupling of this compound with a suitable nucleophile, such as a carboxylic acid or its derivative.

A general method for the synthesis of thioesters involves the reaction of S-alkyl chlorothioformates with appropriate substrates. thieme-connect.de While specific examples detailing the use of this compound in extensive thioester synthesis are not abundant in the provided search results, the reactivity pattern of chlorothioformates suggests its utility in this context. The general reactivity of chlorothioformates indicates that they readily react with nucleophiles to form the corresponding thiocarbonyl derivatives.

Thionoesters, isomers of thioesters, are also valuable synthetic intermediates and can be prepared from chlorothioformates. rsc.orgchemrxiv.org For instance, methyl chlorothioformate has been used to synthesize a variety of thionoesters by reacting it with Grignard reagents. rsc.orgchemrxiv.org This suggests that this compound could potentially be used in similar reactions to generate S-tert-butyl thionoesters, although this specific application is not detailed in the provided results.

Synthesis of Thiocarbamates

Thiocarbamates are a class of organosulfur compounds that are derivatives of carbamic acid in which one or both of the oxygen atoms are replaced by a sulfur atom. They have found applications as fungicides, herbicides, and in other agrochemical roles. mdpi.com The synthesis of thiocarbamates can be achieved through the reaction of a chlorothioformate with a primary or secondary amine. researchgate.netgoogle.com

In a typical procedure, this compound would react with an amine in the presence of a base to neutralize the hydrogen chloride byproduct, yielding the corresponding S-tert-butyl thiocarbamate. This reaction is a versatile method for introducing the thiocarbamoyl group into a molecule. The process often involves the initial formation of the chlorothioformate ester from a mercaptan and phosgene (B1210022), which is then reacted with an amine to produce the thiocarbamate. google.com

ReactantsProductApplication of Product
This compound, Primary/Secondary AmineS-tert-Butyl thiocarbamateAgrochemicals (e.g., herbicides, fungicides) mdpi.com

Precursor for Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are an important class of compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. chemistryviews.org this compound can serve as a precursor for the synthesis of these heterocycles. Thionoesters, which can be derived from chlorothioformates, are valuable intermediates in the synthesis of sulfur-containing heterocycles. rsc.orgchemrxiv.org

For example, thionoesters can act as C1-synthons and dipolarophiles in cycloaddition reactions to construct various heterocyclic rings. rsc.orgchemrxiv.org While direct examples using this compound for this purpose are not explicitly detailed in the search results, its potential as a starting material for S-tert-butyl thionoesters suggests its indirect role in the synthesis of these important heterocycles.

Role as a Protecting Group Reagent

In complex organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction at another site in the molecule. This temporary blocking is achieved using a "protecting group."

Introduction of the S-tert-Butylthio Group

The S-tert-butylthio (S-tBu) group is a valuable protecting group for the thiol functionality of cysteine in peptide synthesis and other organic molecules. researchgate.net The tert-butyl group's steric bulk provides stability under various reaction conditions. chemistrysteps.com this compound can be utilized to introduce this protecting group.

The reaction involves the treatment of a thiol-containing compound with this compound in the presence of a base. This results in the formation of a disulfide bond, effectively protecting the thiol group. The S-tBu group is known for its stability and can be removed under specific reducing conditions when the protection is no longer needed. researchgate.net

Protecting GroupReagent for IntroductionFunctional Group ProtectedKey Features
S-tert-Butylthio (S-tBu)This compoundThiol (e.g., in Cysteine)Stable protecting group, removable with reducing agents. researchgate.net

The use of the tert-butyl group in protecting strategies is widespread due to its stability and specific deprotection methods. iris-biotech.deorganic-chemistry.orgthieme.deorganic-chemistry.org The S-tBu group, introduced via this compound, offers a robust method for thiol protection in multi-step organic syntheses. researchgate.net

Orthogonal Protecting Group Strategies

In the complex, multi-step synthesis of molecules like peptides or natural products, the concept of orthogonal protection is paramount. nih.gov Orthogonality ensures that specific protecting groups can be removed under distinct conditions without affecting other protecting groups present in the molecule. nih.goviris-biotech.de The most common orthogonal system in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy, where the temporary N-terminal fluorenylmethoxycarbonyl (Fmoc) group is removed by a base (e.g., piperidine), while permanent side-chain protecting groups like tert-butyl (tBu) ethers, esters, and tert-butoxycarbonyl (Boc) are cleaved with strong acid (e.g., trifluoroacetic acid, TFA) at the end of the synthesis. iris-biotech.deub.edu

The S-tert-butylthio (tButhio) group, installed using this compound, offers an additional layer of orthogonality to this widely used system. sigmaaldrich.comresearchgate.net The tButhio group, particularly for protecting the thiol side chain of cysteine residues, is stable to the standard acidic conditions (TFA) used to remove tBu and Boc groups. sigmaaldrich.com This stability allows for the selective deprotection of other acid-labile groups while the tButhio-protected thiol remains intact.

The removal of the tButhio group is achieved under specific reductive conditions, typically using thiols like β-mercaptoethanol or phosphines. sigmaaldrich.com This distinct cleavage mechanism—reduction versus acidolysis or basolysis—makes the tButhio group truly orthogonal to both Fmoc and tBu/Boc groups, enabling chemists to unmask a specific cysteine residue on-resin for selective modification, such as disulfide bridge formation or conjugation. sigmaaldrich.comresearchgate.net

Comparison with other tert-butyl-based protecting agents

The utility of this compound is best understood by comparing the protecting group it installs (S-tert-butylthio) with other common tert-butyl-based protecting groups. The primary oxygen-containing counterpart is the tert-butoxycarbonyl (Boc) group, typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) or the highly unstable tert-butyl chloroformate. wikipedia.orgjkchemical.comthieme-connect.de Other related groups include tert-butyl ethers and esters used to protect hydroxyl and carboxyl groups, respectively. organic-chemistry.orgorganic-chemistry.org

A key difference lies in the stability of the precursor reagents. This compound is a relatively stable, commercially available liquid. sigmaaldrich.comeurjchem.com In stark contrast, its direct oxygen analog, tert-butyl chloroformate, is notoriously unstable and prone to decomposition, limiting its practical use. thieme-connect.deeurjchem.com

The stability and cleavage conditions of the resulting protected functional groups also differ significantly, which is the basis for their use in orthogonal strategies.

Protecting GroupTypical ReagentLinkage TypeStabilityStandard Cleavage Condition
S-tert-butylthio (tButhio)This compoundThiocarbonate (from amine), Dithiocarbonate (from thiol)Stable to strong acid (TFA) and standard bases (piperidine).Reduction (e.g., thiols, phosphines). sigmaaldrich.com
tert-butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Carbamate (from amine)Stable to base and nucleophiles. Labile to strong acid. organic-chemistry.orgStrong acid (e.g., TFA, HCl). wikipedia.orgchemistrysteps.com
tert-butyl ether (tBu)Isobutylene, t-Butyl 2,2,2-trichloroacetimidateEther (from alcohol)Stable to base and nucleophiles. Labile to strong acid. organic-chemistry.orgStrong acid (e.g., TFA, HCl). organic-chemistry.org
tert-butyl ester (OtBu)Isobutylene, Boc₂OEster (from carboxylic acid)Stable to base and nucleophiles. Labile to strong acid. organic-chemistry.orgStrong acid (e.g., TFA, HCl). organic-chemistry.org

Application in Complex Molecular Synthesis

Intermediate in Drug Molecule Synthesis (Focus on Synthetic Methodology)

This compound serves as a key reagent for creating thiocarbamate and dithiocarbonate linkages, which are important structural motifs in various pharmaceutically relevant molecules. nih.gov The synthetic methodology involves the nucleophilic attack of an amine or a thiol on the electrophilic carbonyl carbon of this compound. This reaction proceeds via a classic addition-elimination mechanism, resulting in the displacement of the chloride ion and the formation of the corresponding S-tert-butyl thiocarbamate or dithiocarbonate. beilstein-journals.org The presence of a non-nucleophilic base is often required to scavenge the HCl byproduct. This method provides a direct and efficient route to these sulfur-containing analogs of carbamates and carbonates, which are explored for their unique biological activities and metabolic profiles in drug discovery programs. nih.govnih.gov

Reagent for Peptidyl Carbamate and Thiocarbamate Inhibitors

Peptidyl carbamates and their sulfur analogs, thiocarbamates, are classes of compounds investigated as inhibitors for various enzymes, including proteases like elastase. researchgate.net this compound and related chlorothioformates are specific precursors used in the synthesis of these inhibitors. beilstein-journals.orgresearchgate.net The reaction of the N-terminus of a peptide or an amino acid with this compound yields a peptidyl S-tert-butyl thiocarbamate. This moiety acts as a stable mimic of a tetrahedral transition state, which can lead to potent enzyme inhibition. The tert-butyl group can provide steric bulk that influences binding affinity and selectivity for the target enzyme's active site.

Synthesis of other Valuable Synthetic Intermediates (e.g., t-Butyl Carbazate)

While this compound is a versatile reagent, it is not the standard precursor for the synthesis of all tert-butyl containing intermediates. A prominent example is tert-butyl carbazate (B1233558), a highly valuable reagent used for introducing the Boc protecting group onto hydrazines and as a key intermediate in the synthesis of other compounds like tert-butyl azidoformate. orgsyn.orgorgsyn.org The established and widely used syntheses of tert-butyl carbazate typically involve the reaction of hydrazine (B178648) with other electrophiles. Common laboratory and industrial preparations utilize reagents such as t-butyl S-methylthiolcarbonate or t-butyl phenyl carbonate, which are themselves prepared from precursors like methyl chlorothiolformate or phenyl chloroformate and tert-butyl alcohol. orgsyn.orglookchem.com Therefore, the synthesis of tert-butyl carbazate proceeds through different, though related, chemical pathways.

Catalytic Applications and Reagent Development

Currently, the primary role of this compound in the literature is that of a synthetic reagent rather than a catalyst. Its development has been driven by the need for a more stable and handleable alternative to the corresponding oxygen-based chloroformate. Kinetic studies of its solvolysis reactions have provided deep mechanistic insights, confirming its greater stability and predictable reactivity. eurjchem.commdpi.com This enhanced stability makes it a superior reagent for the controlled introduction of the S-tert-butyl protecting group in complex syntheses. Future reagent development may focus on expanding the scope of its reactions or creating chiral versions for asymmetric synthesis, but its direct application as a catalyst has not been a significant area of research.

Potential in Organocatalysis or Metal-Catalyzed Reactions

While this compound is a known reagent, its direct and extensive application as a catalyst or in catalytic cycles for organocatalysis and metal-catalyzed reactions is not broadly documented in contemporary research. However, its structural relative, phenyl chlorothioformate, serves as a key building block in the synthesis of sophisticated bifunctional organocatalysts. This provides a clear indication of the potential utility of chlorothioformates in the development of modern catalytic systems.

Research has demonstrated the synthesis of novel fluorous (S)-pyrrolidine-thiourea bifunctional organocatalysts using phenyl chlorothioformate. nih.govresearchgate.net In this process, the catalyst is prepared through the condensation of an aniline (B41778) derivative with phenyl chlorothioformate, followed by substitution with a chiral pyrrolidine (B122466) derivative. nih.govresearchgate.net These thiourea-based catalysts have shown high activity and enantioselectivity in asymmetric reactions, such as the α-chlorination of aldehydes. nih.govresearchgate.net

In the realm of metal-catalyzed reactions, the focus often shifts from the chlorothioformate itself to reagents that introduce the tert-butylthio group, a transformation for which this compound could be a precursor. For instance, palladium-catalyzed reactions are prominently used for C-S bond formation to create tert-butyl aryl sulfides. nih.govresearchgate.net These reactions often utilize odorless surrogates of tert-butyl thiol, with the catalytic cycle involving a palladium complex. nih.govresearchgate.net While not directly employing this compound, these metal-catalyzed processes highlight the importance of the tert-butylthio moiety in constructing complex molecules, a group that the title compound can generate. nih.govresearchgate.net

Furthermore, the solvolysis of this compound has been studied to understand its reaction mechanism, which is crucial for its application in synthesis. nih.govmdpi.com These studies, analyzed through the Grunwald-Winstein equation, show a high sensitivity to solvent ionizing power, suggesting an ionization pathway for its reactions. nih.govmdpi.com This inherent reactivity is fundamental to its role in derivatization, including its use in the preparation of pesticides and promising antitumor agents. nih.gov

Table 1: Application of Phenyl Chlorothioformate in Organocatalyst Synthesis

Catalyst Type Precursors Reaction Reference
Fluorous (S)-pyrrolidine-thiourea 4-(perfluorooctyl)aniline, Phenyl chlorothioformate, (S)-tert-butyl 2-(aminomethyl) pyrrolidine-1-carboxylate Asymmetric α-chlorination of aldehydes nih.gov

Development of Odorless Reagents for tert-Butylthio Introduction

A significant challenge in introducing the tert-butylthio group into organic molecules is the use of tert-butylthiol, a compound notorious for its volatility and intensely disagreeable odor. nih.gov This has spurred the development of stable, solid, and odorless reagents that can serve as effective surrogates for tert-butylthiol.

A leading alternative is 2-(tert-Butyl)isothiouronium Bromide (also referred to as S-tert-butyl isothiouronium bromide). tcichemicals.comtcichemicals.com This compound is an odorless, solid reagent that generates the tert-butyl thiolate in situ. nih.govresearchgate.net It has proven highly effective for the introduction of the tert-butylthio group into aryl halides via palladium-catalyzed C-S cross-coupling reactions, affording tert-butyl aryl sulfides in high yields. nih.govtcichemicals.comtcichemicals.com This method circumvents the olfactory hazards associated with using tert-butylthiol directly and often provides improved yields. nih.govresearchgate.net Beyond palladium catalysis, this reagent can also introduce the tert-butylthio group to compounds like ethyl bromoacetate (B1195939) in the presence of a catalytic amount of base. tcichemicals.comtcichemicals.com

Another class of sulfur-activated reagents developed for this purpose are 1-(tert-butylthio)-1,2-hydrazinedicarboxylic acid derivatives. These crystalline compounds are stable during storage and are well-suited as tert-butylthio carriers. They are synthesized from the reaction of tert-butyl thiol with azodicarboxylic acid derivatives. These reagents have been successfully used to introduce the tert-butylthio protecting group onto cysteine and its derivatives in high yields. nih.gov The development of such odorless reagents represents a significant advancement in improving the laboratory environment and facilitating the synthesis of sulfur-containing compounds. researchgate.net

Table 2: Odorless Reagents for tert-Butylthio Group Introduction

Reagent Description Application Catalyst/Conditions Reference
2-(tert-Butyl)isothiouronium Bromide Odorless, solid surrogate for tert-butylthiol C-S cross-coupling with aryl halides Palladium catalyst nih.govresearchgate.nettcichemicals.comtcichemicals.com

Advanced Spectroscopic and Analytical Characterization in Mechanistic Studies

In-situ Spectroscopic Monitoring of Reactions (e.g., NMR, IR)

In-situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it occurs, without the need to withdraw samples. spectroscopyonline.comnih.gov This provides a dynamic profile of the reaction, offering deep insights into kinetics, pathways, and the influence of reaction parameters. mt.com

Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring reactions involving S-tert-Butyl chlorothioformate. nih.govjasco-global.com By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked over time. jasco-global.com The key functional group in this compound is the chlorothioformate moiety, which has a strong and distinct carbonyl (C=O) stretching vibration in the IR spectrum. The disappearance of this characteristic peak, alongside the appearance of new peaks corresponding to products, allows for the calculation of reaction rates. For instance, in a solvolysis reaction, one would monitor the decrease of the C=O band of the starting material and the concurrent growth of bands associated with the resulting thiocarbonate or other products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for real-time monitoring due to acquisition time, in-situ NMR can provide detailed structural information about species in solution. For this compound, ¹H NMR and ¹³C NMR are fundamental for characterization. The tert-butyl group provides a sharp, intense singlet in the ¹H NMR spectrum, making it a sensitive probe for molecular changes. nih.gov Any transformation involving the thioformate group would likely induce a chemical shift in this signal, which can be monitored.

TechniqueFeatureTypical Chemical Shift / WavenumberNotes
¹H NMR(CH₃)₃C-~1.5 ppm (singlet, 9H)The exact shift can vary with solvent. Its intensity and position can be monitored to track the consumption of the starting material. sysu.edu.cn
¹³C NMR(CH₃)₃C -~50 ppmRepresents the quaternary carbon of the tert-butyl group. nih.gov
¹³C NMR-S-C (O)Cl~170 ppmThe carbonyl carbon is highly deshielded. This signal is very sensitive to changes in the functional group.
IR SpectroscopyC=O Stretch~1760 cm⁻¹This is a strong, characteristic absorption for chlorothioformates and is ideal for in-situ IR monitoring. escholarship.org

Elucidation of Reaction Intermediates through Advanced Techniques

The solvolysis of this compound has been a subject of detailed mechanistic investigation, primarily through kinetic studies across a range of solvents. nih.govscite.ai Unlike its highly unstable analog, tert-butyl chloroformate, this compound is stable enough for such studies. scite.aieurjchem.com The reaction mechanism is elucidated using tools like the Grunwald-Winstein equations, which correlate the rate of solvolysis with the ionizing power (Y) and nucleophilicity (N) of the solvent.

The extended Grunwald-Winstein equation is given by: log(k/k₀) = lN + mY

where k and k₀ are the solvolysis rate constants in a given solvent and a standard solvent (80% ethanol), respectively. The parameter l measures the sensitivity of the solvolysis to solvent nucleophilicity, while m measures the sensitivity to solvent ionizing power. mdpi.com

Kinetic studies on this compound show that its solvolysis is well-correlated by the simple Grunwald-Winstein equation (log(k/k₀) = mY), with a sensitivity m value of approximately 0.73. nih.goveurjchem.com The inclusion of the nucleophilicity term (lN) does not significantly improve the correlation, indicating that the reaction proceeds through an ionization-dominant mechanism (Sₙ1-like) with little to no covalent involvement from the solvent in the rate-determining step. nih.goveurjchem.com This suggests the formation of a cationic intermediate.

The proposed mechanism involves the ionization of the C-Cl bond to form a resonance-stabilized acylium ion intermediate, [(CH₃)₃CSCO]⁺, and a chloride ion. mdpi.com This intermediate then reacts rapidly with the solvent to yield the final products. This pathway is favored over a competing addition-elimination mechanism common for other chloroformates. nih.govnih.gov The solvent deuterium (B1214612) isotope effect (kMeOH/kMeOD) for this compound was found to be 1.39, a value consistent with a unimolecular ionization pathway. mdpi.com

SubstrateCorrelation Equationl value (Sensitivity to N)m value (Sensitivity to Y)Proposed MechanismReference
This compoundSimple G-W-0.73 ± 0.03Ionization (Sₙ1) nih.gov
This compoundExtended G-W0.13 ± 0.090.68 ± 0.07Ionization (Sₙ1) nih.gov
Phenyl chloroformateExtended G-W1.660.56Addition-Elimination mdpi.comnih.gov
1-Adamantyl chlorothioformateExtended G-W-0.15 ± 0.090.76 ± 0.05Ionization (Sₙ1) mdpi.com

Chromatographic and Mass Spectrometric Analysis of Complex Reaction Mixtures

To fully understand a reaction mechanism, the products and byproducts must be identified and quantified. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of complex mixtures resulting from reactions of this compound. innovatechlabs.commedistri.swiss

In a typical workflow, a sample from the reaction mixture is injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing it to spectral libraries or by analyzing the fragmentation pattern.

For example, in the solvolysis of a related compound, 1-adamantyl chlorothioformate, GC-MS analysis was crucial for identifying the products formed through two competing pathways. mdpi.com The analysis allowed for the separation and identification of the solvolysis-ionization product (e.g., 1-adamantyl ethyl thiocarbonate in ethanol) and the solvolysis-decomposition products (e.g., 1-adamantanol (B105290) and 1-ethoxyadamantane). By quantifying the relative peak areas, the product distribution can be determined, which provides further evidence for the proposed mechanistic pathways. This type of analysis is directly applicable to studies of this compound, where similar competing pathways could exist under different conditions.

Potential Product TypeExample Compound (from solvolysis in Ethanol)Analytical Role
Solvolysis-Ionization ProductS-tert-Butyl ethyl thiocarbonateConfirms the capture of the [(CH₃)₃CSCO]⁺ intermediate by the solvent. Identified by its molecular ion and fragmentation pattern in MS.
Decomposition Producttert-ButanolIndicates a potential fragmentation pathway of the tert-butyl carbocation, if formed. Separated and identified by GC-MS.
Solvent-derived Producttert-Butyl ethyl etherSuggests the formation of a tert-butyl carbocation which is then trapped by the ethanol (B145695) solvent.
Unreacted Starting MaterialThis compoundQuantification allows for the calculation of conversion and reaction kinetics.

Q & A

Basic: How can researchers optimize the synthesis of S-tert-butyl chlorothioformate while ensuring purity and yield?

Methodological Answer:
To optimize synthesis, systematically vary reaction parameters (e.g., molar ratios of tert-butyl thiol to thiophosgene, solvent polarity, temperature, and reaction time). Monitor progress using analytical techniques like GC-MS for intermediate detection and ¹H/¹³C NMR for structural confirmation. Purification via fractional distillation or column chromatography should be validated by HPLC to assess purity (>95%). Toxicity data from analogous chloroformates (e.g., ethyl chlorothioformate’s LC₅₀ of 45 ppm in rats) suggest stringent safety protocols, including fume hood use and PPE .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Adopt protocols derived from structurally similar compounds (e.g., ethyl chlorothioformate):

  • Exposure Limits: Apply interim AEGL-2 values (e.g., 0.17 ppm for 4-hour exposure) as a precaution due to limited data .
  • First Aid: Immediate decontamination (water flushing for skin/eye contact) and artificial respiration if inhaled, per chloromethyl chloroformate guidelines .
  • Engineering Controls: Use closed-system handling and real-time air monitoring for volatile thioester byproducts .

Basic: Which analytical methods are most reliable for characterizing this compound’s stability under varying conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Hydrolytic Stability: Use FTIR to track thioester bond degradation in aqueous buffers (pH 4–10) over time.
  • Spectroscopic Confirmation: Compare Raman spectra with computational models (DFT) to validate molecular vibrations .

Advanced: How can researchers resolve contradictions in toxicity data between this compound and its analogs?

Methodological Answer:

  • Comparative Analysis: Cross-reference existing data (e.g., ethyl chlorothioformate’s LC₅₀ of 45 ppm vs. methyl chloroformate’s 51 ppm) to identify structure-activity trends. The tert-butyl group’s steric hindrance may reduce acute toxicity but increase persistence in biological systems .
  • Mechanistic Studies: Use in vitro models (e.g., lung epithelial cells) to differentiate portal-of-entry effects (respiratory corrosion) from systemic toxicity. Contrast results with ethyl analog findings .

Advanced: What experimental designs are recommended to investigate the genotoxic potential of this compound?

Methodological Answer:

  • Primary Assays: Perform bacterial reverse mutation (Ames) tests with/without metabolic activation (S9 mix) in TA98 and TA100 strains, following Zeiger et al.’s protocol for ethyl chlorothioformate .
  • Secondary Assays: Conduct micronucleus tests in human lymphocyte cultures or in vivo rodent models to assess chromosomal aberrations.
  • Data Interpretation: Compare results with ethyl chlorothioformate’s negative Ames data but address discrepancies via dose-response modeling .

Advanced: How should researchers design inhalation toxicity studies for this compound given limited AEGL data?

Methodological Answer:

  • Dose Escalation: Start at 1/10th of ethyl chlorothioformate’s LC₅₀ (4.5 ppm) in Sprague-Dawley rats, monitoring clinical signs (dyspnea, nasal corrosion) over 14 days .
  • Histopathology: Post-mortem analysis of respiratory tracts and liver (systemic toxicity indicator) using H&E staining.
  • AEGL Extrapolation: Derive AEGL-3 values from mortality thresholds and apply a 3-fold reduction for AEGL-2, as done for ethyl analogs .

Advanced: What strategies can elucidate the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁴C-labeled compound in rodent studies to track metabolites via LC-MS/MS.
  • In Vitro Models: Incubate with hepatic microsomes (CYP450 enzymes) to identify reactive intermediates (e.g., tert-butyl thiol).
  • Comparative Data: Contrast degradation kinetics with ethyl chlorothioformate’s hydrolysis rates, noting tert-butyl’s steric effects on enzyme binding .

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